molecular formula C24H24ClN3O4 B11137422 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11137422
M. Wt: 453.9 g/mol
InChI Key: RXBSFAZANVKWPD-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that features a piperidine ring, a pyridazinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a diketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the pyridazinone core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones from alcohols.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperidine and pyridazinone derivatives.

    Biochemistry: It can be used to study enzyme-substrate interactions and the mechanisms of enzyme inhibition.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyridazinone core can inhibit specific enzymes. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-bromophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone
  • 2-{2-[4-(4-fluorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone
  • 2-{2-[4-(4-methylphenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Uniqueness

The uniqueness of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the hydroxyl group can increase its solubility and bioavailability.

Properties

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C24H24ClN3O4/c1-32-21-5-3-2-4-19(21)20-10-11-22(29)28(26-20)16-23(30)27-14-12-24(31,13-15-27)17-6-8-18(25)9-7-17/h2-11,31H,12-16H2,1H3

InChI Key

RXBSFAZANVKWPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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